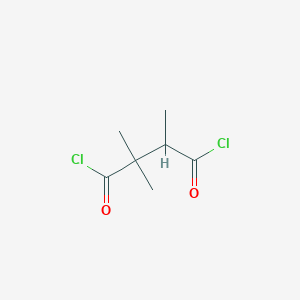
2,2,3-Trimethylbutanedioyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trimethylbutanedioyl dichloride is an organic compound with the molecular formula C7H12Cl2O2 It is a derivative of butanedioic acid, where two chlorine atoms are attached to the carbon atoms at positions 2 and 3, and three methyl groups are attached to the carbon atoms at positions 2 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylbutanedioyl dichloride typically involves the chlorination of 2,2,3-trimethylbutanedioic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid groups to acyl chloride groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals like thionyl chloride and phosphorus pentachloride.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3-Trimethylbutanedioyl dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3-trimethylbutanedioic acid and hydrochloric acid.
Condensation Reactions: It can react with diols or diamines to form polyesters or polyamides through condensation polymerization.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
2,2,3-Trimethylbutanedioyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the synthesis of polyesters and polyamides, which have applications in the production of plastics and fibers.
Material Science: The compound is used in the preparation of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trimethylbutanedioyl dichloride involves its reactivity towards nucleophiles. The acyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of various derivatives, such as amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
2,2,3-Trimethylbutanedioyl dichloride can be compared with other similar compounds, such as:
2,2-Dimethylbutanedioyl dichloride: This compound has two methyl groups instead of three, leading to different reactivity and properties.
2,3-Dimethylbutanedioyl dichloride: The position of the methyl groups is different, affecting the compound’s steric and electronic properties.
2,2,4-Trimethylpentanedioyl dichloride: This compound has a longer carbon chain, resulting in different physical and chemical properties.
Propiedades
Número CAS |
113939-59-6 |
|---|---|
Fórmula molecular |
C7H10Cl2O2 |
Peso molecular |
197.06 g/mol |
Nombre IUPAC |
2,2,3-trimethylbutanedioyl dichloride |
InChI |
InChI=1S/C7H10Cl2O2/c1-4(5(8)10)7(2,3)6(9)11/h4H,1-3H3 |
Clave InChI |
BUGNYMFEMBBAGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)Cl)C(C)(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)

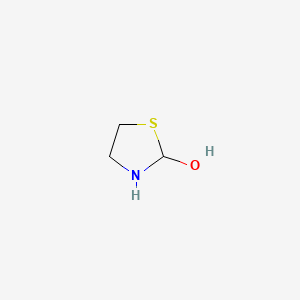
![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)

![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)

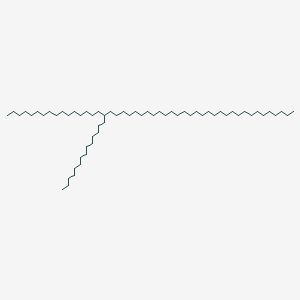
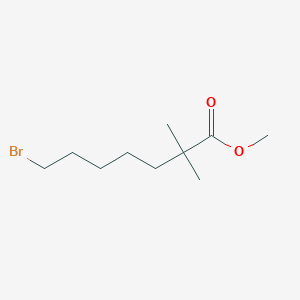
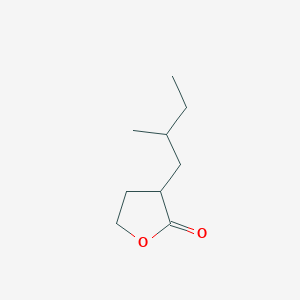
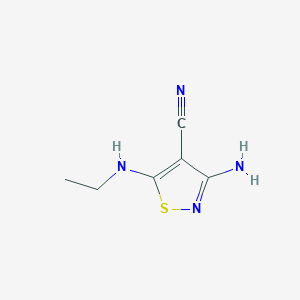
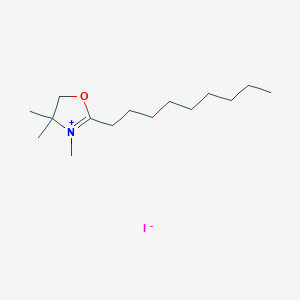

![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
